2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid
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Overview
Description
2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid is a sulfur-containing heterocyclic compound. It is known for its unique spiro structure, which consists of a sulfur atom incorporated into a bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the cyclization of a dicarboxylic acid derivative with sulfur dioxide in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the spiro structure can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the spiro structure can form interactions with various biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
2-Thiaspiro[3.3]heptane-6-carboxylic acid: A similar compound with a sulfur atom in the spiro structure but without the dioxo groups.
2,6-Dimethylspiro[3.3]heptane-2,6-dicarboxylic acid: An analog used for determining absolute configurations of chiral spiro compounds.
Uniqueness
2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid is unique due to its dioxo groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific applications, distinguishing it from other spiro compounds .
Properties
IUPAC Name |
2,2-dioxo-2λ6-thiaspiro[3.3]heptane-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4S/c8-6(9)5-1-7(2-5)3-12(10,11)4-7/h5H,1-4H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUBVSVUCMPSKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CS(=O)(=O)C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2092286-66-1 |
Source
|
Record name | 2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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